![molecular formula C12H21N3O2 B1341880 [1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester CAS No. 887344-32-3](/img/structure/B1341880.png)

[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

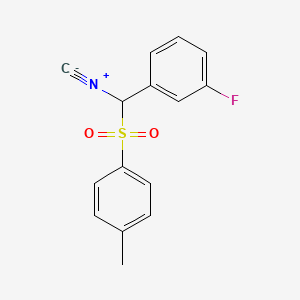

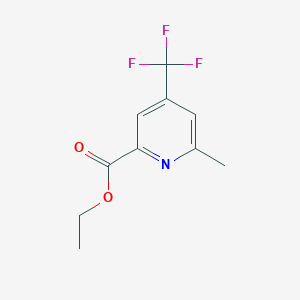

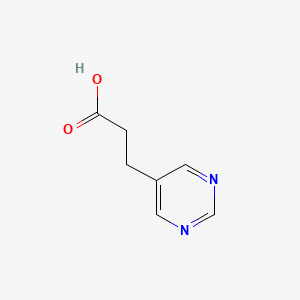

“[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 887344-32-3 and a molecular weight of 239.32 . Its IUPAC name is tert-butyl 1-(1,5-dimethyl-1H-imidazol-2-yl)ethylcarbamate .

Synthesis Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One such method involves the cyclization of amido-nitriles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C12H21N3O2 . The InChI code for this compound is 1S/C12H21N3O2/c1-8-7-13-10(15(8)6)9(2)14-11(16)17-12(3,4)5/h7,9H,1-6H3,(H,14,16) .Chemical Reactions Analysis

The synthesis of imidazoles often involves bond disconnections that were employed in order to construct the heterocycle . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .It is typically stored at normal temperatures . The physical form of this compound is not specified in the search results .

Scientific Research Applications

Carbamic Acid Esters in Scientific Research

Carbamic acid esters, which include a wide range of compounds, have been studied for their various properties and applications in different fields of scientific research. These compounds are often used due to their reactivity and the functional groups they contain, which can be exploited in synthetic chemistry for the creation of more complex molecules.

1. Toxicological and Environmental Aspects

- The presence and effects of ethyl carbamate, a compound related to carbamic acid esters, in foods and beverages have been extensively reviewed. Ethyl carbamate is known for its genotoxic and carcinogenic properties in various species. This research underscores the importance of monitoring and controlling levels of such compounds in consumables (Weber & Sharypov, 2009).

2. Chemical Modification of Cellulose

- Ionic liquids have been used as solvents for cellulose, facilitating its chemical modification. This highlights the versatility of carbamic acid esters in modifying natural polymers to obtain cellulose esters with varying degrees of substitution and properties, indicating their potential in material science and engineering (Heinze et al., 2008).

3. Fate and Degradation in Environmental Contexts

- The biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater have been summarized, including microbial degradation pathways. Understanding the degradation of such compounds is crucial for assessing their environmental impact and for developing strategies to mitigate pollution (Thornton et al., 2020).

4. Antioxidant Capacity and Mechanisms

- The mechanisms underlying the antioxidant capacity of compounds, including those related to carbamic acid esters, have been reviewed. Such studies are important for the development of antioxidants in food, pharmaceuticals, and cosmetics to combat oxidative stress and related diseases (Ilyasov et al., 2020).

Safety And Hazards

Future Directions

Imidazoles are being deployed in a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name |

tert-butyl N-[1-(1,5-dimethylimidazol-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-8-7-13-10(15(8)6)9(2)14-11(16)17-12(3,4)5/h7,9H,1-6H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFYBQGIYQMLJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132934 |

Source

|

| Record name | Carbamic acid, [1-(1,5-dimethyl-1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1,5-Dimethyl-1H-imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester | |

CAS RN |

887344-32-3 |

Source

|

| Record name | Carbamic acid, [1-(1,5-dimethyl-1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [1-(1,5-dimethyl-1H-imidazol-2-yl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)

![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)